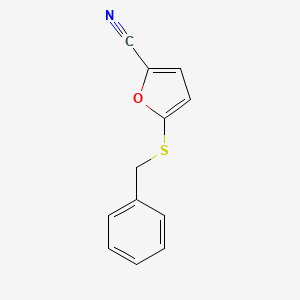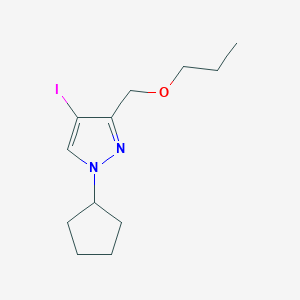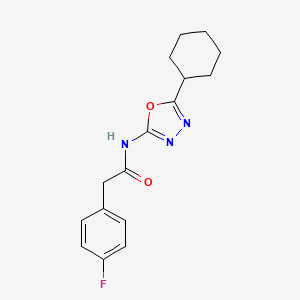![molecular formula C24H24N6O2 B2509223 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251590-20-1](/img/structure/B2509223.png)
7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is suggested that similar compounds interact with their targets, such as c-met kinase, and inhibit their activity . This interaction could potentially lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
The compound likely affects the pathways controlled by its targets. For instance, if the compound inhibits c-Met kinase, it could affect the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and migration .
Result of Action
If the compound inhibits c-met kinase, it could potentially reduce cell proliferation and migration, thereby exhibiting anti-tumor activity .
Biochemical Analysis
Biochemical Properties
7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D2 and D3 receptors, exhibiting high affinity and selectivity . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex and modulate receptor activity.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the c-Met kinase pathway, leading to changes in cell proliferation and apoptosis in cancer cell lines . Additionally, it can alter gene expression profiles, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine receptors through hydrogen bonds and hydrophobic interactions, leading to receptor activation or inhibition . This binding modulates downstream signaling pathways, resulting in altered cellular responses. Additionally, the compound can inhibit c-Met kinase activity, thereby affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged receptor activation or inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of dopamine receptor activity and inhibition of c-Met kinase . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in target tissues .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
7-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-18-16-21-26-29(24(32)30(21)23(25-18)19-8-4-2-5-9-19)17-22(31)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUPGGIWGPXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2509141.png)
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)
